1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride CAS number
1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride CAS number
An In-depth Technical Guide to 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride
Executive Summary: This guide provides a comprehensive technical overview of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride (CAS No: 343569-06-2), a key reactive intermediate in synthetic organic chemistry.[1][2][3] As a derivative of the ubiquitous imidazole scaffold, this compound serves as a critical building block for the introduction of the 1-methylimidazole-5-carboxamide moiety into a wide range of molecular architectures. Its utility is most pronounced in the field of drug discovery and development, where the imidazole core is a well-established pharmacophore. This document details the compound's chemical and physical properties, provides an authoritative synthesis protocol, discusses its primary applications, and outlines essential safety and handling procedures for laboratory use.
Chemical Properties and Identification
1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is a bifunctional molecule featuring a reactive acyl chloride group and a hydrophilic hydrochloride salt. This structure makes it a versatile reagent for conjugation reactions, particularly in the synthesis of amides and esters under controlled conditions.
| Property | Value | Source |
| CAS Number | 343569-06-2 | [1][4] |
| IUPAC Name | 1-methyl-1H-imidazole-5-carbonyl chloride;hydrochloride | [1] |
| Molecular Formula | C₅H₆Cl₂N₂O | [1][2][4] |
| Molecular Weight | 181.02 g/mol | |
| Synonyms | 1-METHYLIMIDAZOLE-5-CARBONYL CHLORIDE HCL | [1] |
Synthesis and Reaction Mechanism
The most common and efficient synthesis of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride involves the direct chlorination of its corresponding carboxylic acid precursor.
Synthesis from Carboxylic Acid
The standard laboratory synthesis involves treating 1-Methyl-1H-imidazole-5-carboxylic acid with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous, simplifying purification. A similar synthesis using sulfinyl chloride has been described for a related compound.[5] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the carboxylic acid is converted into a superior leaving group, which is subsequently displaced by a chloride ion.
Caption: General synthesis workflow for the target compound.
Detailed Experimental Protocol
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Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-Methyl-1H-imidazole-5-carboxylic acid (1.0 eq) in thionyl chloride (5-10 eq).
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Reaction Execution: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.
-
Workup and Isolation: After cooling the reaction mixture to room temperature, the excess thionyl chloride is carefully removed under reduced pressure.
-
Purification: The resulting solid residue is triturated with a non-polar solvent like diethyl ether or hexane to induce crystallization. The solid product is then collected by vacuum filtration, washed with the same solvent to remove impurities, and dried under vacuum to yield 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride.
Applications in Medicinal Chemistry and Drug Development
The primary utility of this compound lies in its function as a reactive building block. The acyl chloride is a highly electrophilic group, readily undergoing nucleophilic attack by amines, alcohols, and thiols to form stable amide, ester, and thioester linkages, respectively.
This reactivity is harnessed by medicinal chemists to:
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Synthesize Novel Amide Libraries: By reacting the title compound with a diverse range of primary or secondary amines, researchers can rapidly generate libraries of novel compounds for biological screening.
-
Develop Lead Compounds: The 1-methylimidazole core is a key feature in numerous biologically active molecules. This reagent provides a direct route to incorporate this moiety while simultaneously forming a stable amide bond, which is a cornerstone of many drug structures.
-
Linker Chemistry: In the development of more complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) or PROTACs, acyl chlorides can be used to attach the imidazole-containing payload to a linker molecule.
Caption: Role as an intermediate in amide synthesis.
Safety, Handling, and Storage
1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is a corrosive and moisture-sensitive compound that requires careful handling.
Hazard Identification and Personal Protective Equipment (PPE)
The compound is classified as a corrosive substance.[6]
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GHS Hazard Statements: Causes severe skin burns and eye damage.[7][8][9] May also cause respiratory irritation.
-
Precautionary Statements:
First Aid Measures
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Eye Contact: Immediately rinse cautiously with water for several minutes.[7][10] Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or physician.[7]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[8]
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Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[8]
Handling and Storage
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Handling: Handle in accordance with good industrial hygiene and safety practices.[10] Avoid formation of dust. Keep away from moisture, as it can decompose.
-
Storage: Store in a cool, dry place. Keep the container tightly closed and sealed until ready for use.[6] It is often recommended to store under refrigeration (2-8 °C).[6]
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Incompatible Materials: Strong oxidizing agents, strong bases, amines, and water/moisture.[8]
| Safety Information Summary | |
| Primary Hazards | Corrosive, causes severe burns to skin and eyes.[6][7] |
| Handling | Use in a fume hood, avoid moisture and dust formation.[8] |
| PPE | Chemical-resistant gloves, safety goggles, face shield, lab coat.[8][10] |
| Storage | Cool, dry, tightly sealed container.[6] Away from incompatible materials.[8] |
Conclusion
1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is a high-value chemical intermediate essential for synthetic chemists, particularly those in the pharmaceutical industry. Its defined structure, reliable synthesis, and potent reactivity make it an indispensable tool for constructing complex molecules containing the 1-methylimidazole-5-carboxamide unit. However, its utility is matched by its hazardous nature, demanding strict adherence to safety protocols during handling and storage to ensure safe and effective use in a research setting.
References
- Product information, 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride. Google Cloud.
- 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, Thermo Scientific. Fisher Scientific.
- 1H-Imidazole-5-carbonyl chloride 56460-32-3 wiki. Guidechem.
- 1-Methyl-1H-Imidazole-5-Carbonyl Chloride Hydrochloride. Xiamen Hisunny Chemical Co.,Ltd.
- 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, Thermo Scientific 250 mg. Fisher Scientific.
- 343569-06-2(1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride) Product Description. ChemicalBook.
- SAFETY D
- Material Safety D
- 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride | 343569-06-2. ChemicalBook.
- 1-methyl-1h-imidazole-2-carbonyl chloride applic
- material safety d
- SAFETY D
- Synthesis of (-)-1-(1-phenylethyl)-1H-imidazole-5-carbonyl chloride hydrochloride. Molbase.
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